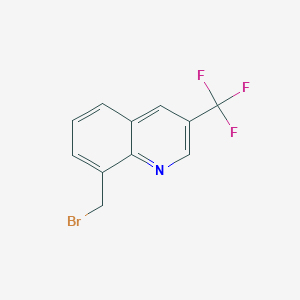
8-(Bromomethyl)-3-(trifluoromethyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Bromomethyl)-3-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a bromomethyl group at the 8th position and a trifluoromethyl group at the 3rd position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-3-(trifluoromethyl)quinoline typically involves the bromination of 3-(trifluoromethyl)quinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, green chemistry approaches, such as solvent-free conditions or the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
化学反应分析
Types of Reactions
8-(Bromomethyl)-3-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst are commonly used.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline N-oxides.
Reduction: Difluoromethyl or monofluoromethyl quinoline derivatives.
科学研究应用
8-(Bromomethyl)-3-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds targeting specific enzymes or receptors.
作用机制
The mechanism of action of 8-(Bromomethyl)-3-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy .
相似化合物的比较
Similar Compounds
8-(Bromomethyl)quinoline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)quinoline: Lacks the bromomethyl group, affecting its potential for nucleophilic substitution reactions.
8-(Chloromethyl)-3-(trifluoromethyl)quinoline: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity in substitution reactions.
Uniqueness
8-(Bromomethyl)-3-(trifluoromethyl)quinoline is unique due to the presence of both bromomethyl and trifluoromethyl groups, which confer distinct chemical properties. The bromomethyl group allows for versatile nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .
属性
分子式 |
C11H7BrF3N |
|---|---|
分子量 |
290.08 g/mol |
IUPAC 名称 |
8-(bromomethyl)-3-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H7BrF3N/c12-5-8-3-1-2-7-4-9(11(13,14)15)6-16-10(7)8/h1-4,6H,5H2 |
InChI 键 |
STVFIEUKGXBSPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=CN=C2C(=C1)CBr)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















